5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride
Description
5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride is an imidazole derivative characterized by a chloromethyl group (-CH2Cl) at the 5-position and an isopropyl group (propan-2-yl) at the 1-position of the imidazole ring. The hydrochloride salt enhances its stability and solubility. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, due to the reactive chloromethyl group, which facilitates further functionalization .
Properties
CAS No. |
497853-91-5 |
|---|---|
Molecular Formula |
C7H12Cl2N2 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride typically involves the chloromethylation of 1-(propan-2-yl)-1H-imidazole. This can be achieved through the reaction of 1-(propan-2-yl)-1H-imidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free imidazole base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the hydrochloride salt.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or amino derivatives of the imidazole ring.
Oxidation and Reduction Products: These reactions may yield various oxidized or reduced forms of the imidazole compound.
Hydrolysis Products: The primary product is the free imidazole base.
Scientific Research Applications
Medicinal Chemistry Applications
5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride is primarily recognized for its role in the development of pharmaceutical agents. Its structure allows for various modifications that can enhance biological activity.
Antimicrobial Activity
Recent studies have shown that imidazole derivatives, including 5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride, exhibit notable antimicrobial properties. For instance, compounds derived from imidazole have been tested against a range of bacterial and fungal pathogens. Research indicates that chlorinated imidazoles enhance antibacterial activity significantly, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 5 μM against E. coli and effective antifungal activity against strains like C. albicans and C. neoformans .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of various other biologically active molecules. For example, it can be used to synthesize more complex imidazole derivatives through reactions with different amines or aldehydes under controlled conditions. These derivatives often possess enhanced pharmacological properties and are being explored for their potential use in treating infections or other diseases .
Case Study 1: Antimicrobial Derivatives
A study by Karthikeyan et al. synthesized several chlorinated imidazole derivatives using 5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride as a starting material. The synthesized compounds were evaluated for their antimicrobial activity, revealing that certain derivatives had potent effects against Pseudomonas aeruginosa and Aspergillus fumigatus, with zones of inhibition exceeding 20 mm .
Case Study 2: Synthesis of Antiviral Agents
Another research effort focused on using the compound to create antiviral agents targeting RNA viruses. The chloromethyl group allows for nucleophilic substitution reactions that introduce various functional groups, leading to compounds with enhanced antiviral activity . These modifications have shown promise in preliminary trials against viruses such as influenza.
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against bacteria and fungi with low MIC values. |
| Synthesis of Novel Compounds | Intermediate for synthesizing biologically active imidazole derivatives. |
| Antiviral Agents | Potential precursor for developing antiviral compounds targeting RNA viruses. |
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride depends on its specific application. In general, the compound can interact with biological molecules through its imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related imidazole derivatives:
Key Comparisons
Reactivity
- The chloromethyl group in the target compound is more reactive than the chloroethyl group in 5-(2-chloroethyl)-1H-imidazole hydrochloride due to shorter chain length and reduced steric hindrance, favoring nucleophilic substitution reactions .
- Medetomidine’s bulky aromatic substituent limits its reactivity but enhances receptor binding, contrasting with the target compound’s aliphatic isopropyl group, which prioritizes synthetic versatility .
Physicochemical Properties
- The 2-methoxyethyl substituent in 5-(chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride improves aqueous solubility compared to the hydrophobic isopropyl group in the target compound .
- Medetomidine’s higher molecular weight (236.74 vs. 211.09) correlates with its pharmacological activity, whereas the target compound’s lower weight suits intermediate roles .
Industrial Relevance
- Used in the synthesis of advanced intermediates, such as TRP channel modulators () and indole-based compounds (), highlighting its versatility .
Biological Activity
5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its ability to participate in various biological interactions. The presence of the chloromethyl group enhances its reactivity, allowing it to engage in nucleophilic substitution reactions and form covalent bonds with biomolecules. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it versatile in biological systems.
The biological activity of 5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride is largely attributed to its ability to interact with proteins and enzymes through several mechanisms:
- Covalent Bonding : The chloromethyl group can react with nucleophilic sites on proteins, potentially inhibiting their function.
- Hydrogen Bonding : The imidazole ring can form hydrogen bonds with various biological molecules, influencing enzyme activity and signaling pathways.
- Metal Coordination : The compound's ability to coordinate with metal ions can affect enzyme catalysis and stability .
Biological Activity Overview
The compound has shown promise in various biological assays, particularly in cancer research. Its structural analogs have been studied for their inhibitory effects on specific enzymes involved in cancer progression.
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the imidazole structure can enhance potency against cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be significantly lower than those of standard chemotherapeutics like cisplatin .
Table 1: Summary of Biological Activities
| Compound | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| 5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride | hFTase | 79 ± 30 | Potent inhibitor; enhances cellular activity |
| 1-methyl-1H-imidazole-4-sulfonyl derivative | hFTase | 56 ± 29 | Comparable potency; structural modifications improve activity |
| Propyl benzimidazole Ag(I) complex | MCF-7 | 57.4 | Superior activity compared to cisplatin |
Notable Research Insights
- A study focused on the synthesis of potent inhibitors targeting human farnesyltransferase (hFTase), revealing that modifications to the imidazole structure significantly increased inhibitory potency. Compounds with specific substitutions showed IC50 values as low as 79 nM .
- Another investigation highlighted the potential of imidazole-based compounds in overcoming drug resistance in cancer therapy. The unique interactions facilitated by the imidazole ring were pivotal in enhancing bioavailability and efficacy against resistant cell lines .
- The ability of these compounds to induce apoptosis in cancer cells was also documented, showcasing their dual mechanism of action—targeting both enzymatic pathways and cellular processes .
Q & A
Q. What are the validated synthetic routes for 5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step alkylation and chlorination reactions. A common approach includes:
- Step 1 : Alkylation of the imidazole core with isopropyl groups using propargyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Chlorination of the methyl group using reagents like SOCl₂ or PCl₃ in anhydrous solvents (e.g., dichloromethane) at 0–5°C to avoid over-chlorination .
- Critical factors : Temperature control during chlorination (<10°C) and stoichiometric excess of alkylating agents (1.5–2.0 eq) improve yields to ~65–75%. Side products (e.g., di-chlorinated derivatives) are minimized via TLC monitoring .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and crystallographic methods is essential:
- 1H/13C NMR : Key signals include the isopropyl group (δ 1.4–1.6 ppm for CH₃, δ 4.3–4.5 ppm for CH) and chloromethyl resonance (δ 4.8–5.0 ppm) .
- XRD (SHELX) : Single-crystal X-ray diffraction resolves bond angles and confirms the hydrochloride salt formation. SHELXL refinement is recommended for high-resolution data (R-factor < 0.05) .
- ESI-MS : Molecular ion peaks at m/z 175.06 [M-Cl]+ validate the molecular formula (C₇H₁₁ClN₂) .
Q. What are the compound’s key physicochemical properties relevant to biological assays?
- Solubility : Highly soluble in polar solvents (water: ~50 mg/mL at 25°C due to hydrochloride salt; DMSO: >100 mg/mL) .
- Stability : Degrades above 150°C; store at 2–8°C under inert atmosphere to prevent hydrolysis of the chloromethyl group .
- LogP : Estimated at 1.2 (Schrödinger’s QikProp), suggesting moderate membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- *DFT studies (B3LYP/6-31G)**: Calculate activation energies for SN2 reactions with nucleophiles (e.g., amines, thiols). The chloromethyl group’s electrophilicity is enhanced by the electron-withdrawing imidazole ring, lowering ΔG‡ by ~15 kcal/mol compared to aliphatic analogs .
- MD simulations : Solvent effects (e.g., DMSO vs. water) on reaction kinetics can be modeled using GROMACS, revealing faster substitution rates in aprotic solvents .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response profiling : Use IC₅₀/EC₅₀ ratios to distinguish target-specific effects (e.g., MIC = 8 µM for S. aureus vs. cytotoxic IC₅₀ = 25 µM in HEK293 cells) .
- Off-target screening : Employ kinase/GPCR panels (Eurofins) to identify promiscuous binding. For example, imidazole derivatives often inhibit cytochrome P450 3A4, confounding antimicrobial assays .
Q. How can researchers optimize enantioselective synthesis for chiral derivatives?
- Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to direct alkylation stereochemistry, achieving up to 90% ee .
- Catalytic asymmetric synthesis : Pd-catalyzed allylic alkylation with chiral phosphine ligands (e.g., BINAP) yields enantiomerically pure intermediates (75–85% ee) .
Methodological Challenges and Solutions
Q. Addressing low yields in large-scale chlorination: What process engineering adjustments are critical?
- Flow chemistry : Continuous flow reactors (e.g., Corning AFR) improve heat dissipation during exothermic chlorination, reducing side products and achieving >90% conversion .
- In-line analytics : FTIR monitoring of Cl⁻ release ensures reagent equivalence, avoiding excess SOCl₂ (linked to decomposition) .
Q. How to validate the compound’s role in enzyme inhibition mechanisms?
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics to target enzymes (e.g., fungal lanosterol 14α-demethylase). A ΔH of -10.5 kcal/mol and Kd = 2.3 µM confirm competitive inhibition .
- X-ray crystallography : Co-crystal structures (2.1 Å resolution) reveal hydrogen bonding between the imidazole N3 and enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
